molecular formula C25H22ClFN4O2S B6423380 N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide CAS No. 327093-20-9

N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide

Cat. No.: B6423380
CAS No.: 327093-20-9
M. Wt: 497.0 g/mol
InChI Key: MFOICFZGJJNOPJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a structurally complex molecule featuring a piperazine-carbothioamide core linked to a substituted phenyl group (4-chloro-2-fluorophenyl) and a tricyclic 3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaen-dione moiety.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4O2S/c26-17-7-8-21(20(27)15-17)28-25(34)30-12-9-29(10-13-30)11-14-31-23(32)18-5-1-3-16-4-2-6-19(22(16)18)24(31)33/h1-8,15H,9-14H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOICFZGJJNOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Structure

  • Molecular Formula : C23H18ClFN4O3
  • Molecular Weight : 452.87 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a piperazine ring and a tricyclic structure that may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor functions by interacting with their binding sites, potentially altering cellular signaling pathways.

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : Research demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Toxicological Profile

Preliminary toxicity assessments indicate:

  • Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation .

Case Studies

  • Study on Antitumor Effects : A study published in the Frontiers in Oncology highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathway activation .
  • Cell Line Testing : In a series of experiments using human cancer cell lines, the compound showed IC50 values in the micromolar range, indicating potent activity against tumor growth .

Data Table of Biological Activity

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of cell proliferation
Enzyme InhibitionSpecific enzyme target interactions
ToxicityHarmful if swallowed; skin irritant

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound belongs to a broader class of piperazine-carbothioamide derivatives. Key structural analogs include:

Compound Name Substituent on Phenyl Ring Core Structure Key Physical Properties (if available) Reference ID
N-(4-methylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[...]ethyl)piperazine-1-carbothioamide 4-methylphenyl Piperazine-carbothioamide Not reported
N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[...]ethyl)piperazine-1-carbothioamide 3-difluoromethanesulfonylphenyl Piperazine-carbothioamide Not reported
N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[...]ethyl)piperazine-1-carbothioamide 4-chloro-2-fluorophenyl Piperazine-carbothioamide Not reported Target Compound

Key Observations :

  • The 4-chloro-2-fluorophenyl substituent introduces both halogenated electron-withdrawing groups (Cl, F), which may enhance metabolic stability and influence electronic interactions compared to methyl (electron-donating) or sulfonyl groups .
  • The carbothioamide group (-CSNH-) vs.
Piperazine-Carboxamide Derivatives

describes structurally related piperazine-carboxamide compounds (A1–A6) with varying phenyl substituents. These analogs share a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl-piperazine scaffold but differ in substitution patterns:

Compound ID Substituent on Phenyl Ring Yield (%) Melting Point (°C) Reference ID
A2 3-fluorophenyl 52.2 189.5–192.1
A3 4-fluorophenyl 57.3 196.5–197.8
A4 2-chlorophenyl 45.2 197.9–199.6
A5 3-chlorophenyl 47.7 193.3–195.2
A6 4-chlorophenyl 48.1 189.8–191.4

Comparison with Target Compound :

  • Substituent Position : The target compound’s 2-fluoro and 4-chloro substituents create a steric and electronic profile distinct from A2–A4. Ortho-substituted halogens (e.g., 2-chlorophenyl in A4) correlate with higher melting points, suggesting stronger intermolecular interactions .
Other Carbothioamide Derivatives

lists additional analogs, such as:

  • N-(4-butylphenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carbothioamide: Features a hydrophobic butyl group and cyanopyridine moiety, likely enhancing CNS penetration.
  • N-(2-chloranyl-4-methyl-phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide : Combines chloro and fluoro substituents, similar to the target compound but with a methyl group.

Key Differences :

Methodological Considerations for Comparison

Molecular Descriptor Analysis

As noted in and , similarity comparisons rely on molecular descriptors such as topological (connectivity), metric (bond angles), and electronic (charge distribution) parameters. The target compound’s tricyclic system and halogenated aryl groups likely place it in a distinct chemical space compared to simpler piperazine derivatives .

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